

An In-depth Technical Guide to 3-(4-ethoxyphenoxy)-5-nitrophenol

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Compound of Interest

Compound Name: 3-(4-ethoxyphenoxy)-5-nitrophenol

Cat. No.: B5816491

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Disclaimer: As of the latest search, a specific CAS number for **3-(4-ethoxyphenoxy)-5-nitrophenol** has not been identified in publicly accessible databases. This suggests that it may be a novel or uncharacterized compound. The following technical guide is therefore based on established principles of organic chemistry and pharmacology, drawing analogies from structurally related compounds such as nitrophenols, diaryl ethers, and their derivatives. All experimental protocols and potential biological activities are provided as predictive information for research purposes.

Introduction

3-(4-ethoxyphenoxy)-5-nitrophenol is a diaryl ether containing a nitrophenol moiety. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties and potential biological activity of the molecule. Diaryl ether linkages are found in a variety of biologically active natural products and synthetic compounds. This guide provides a comprehensive overview of the predicted chemical properties, potential synthesis routes, and proposed experimental protocols for the investigation of this compound.

Predicted Physicochemical Properties

Quantitative data for **3-(4-ethoxyphenoxy)-5-nitrophenol** is not available. The following table summarizes predicted properties based on its constituent functional groups and analogies with similar molecules like 4-nitrophenol and other diaryl ethers.

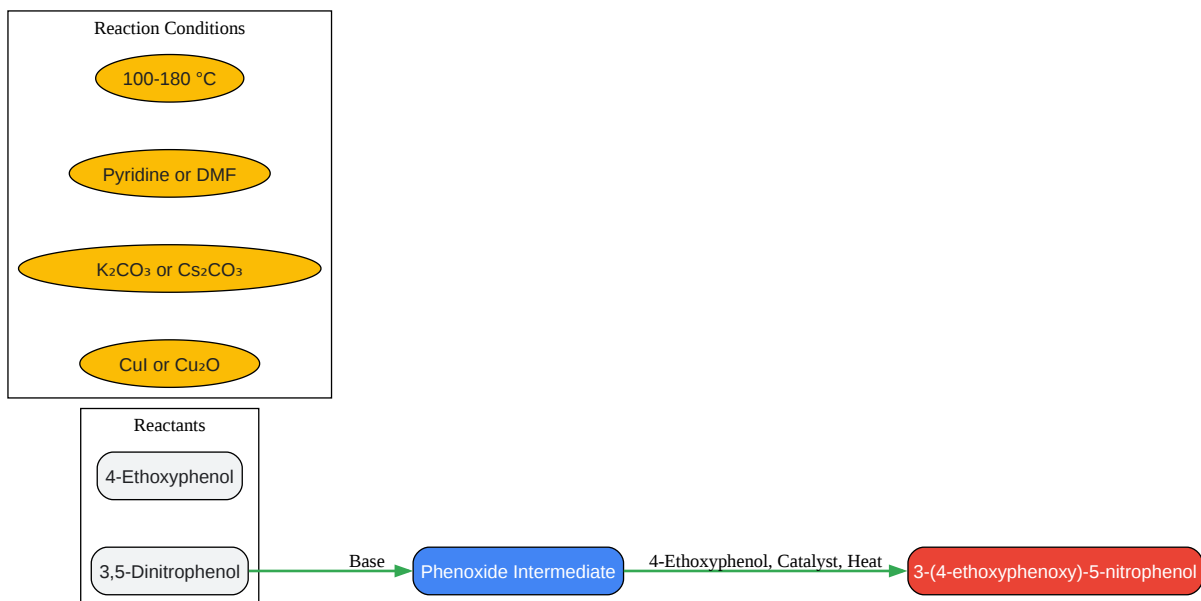
Property	Predicted Value/Characteristic	Basis for Prediction
Molecular Formula	C ₁₄ H ₁₃ NO ₅	Based on the chemical structure.
Molecular Weight	275.26 g/mol	Calculated from the molecular formula.
Appearance	Likely a pale yellow crystalline solid	Based on the appearance of similar nitrophenol compounds[1].
Solubility	Predicted to be sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF.	The hydrophobic diaryl ether backbone suggests low water solubility, while the polar nitro and hydroxyl groups may impart some solubility in polar organic solvents. 4-Nitrophenol is soluble in alcohol and ether[1].
pKa	Estimated to be between 7 and 8	The phenolic hydroxyl group's acidity is increased by the electron-withdrawing nitro group. For comparison, the pKa of 4-nitrophenol is approximately 7.15.
Melting Point	Predicted to be in the range of 100-150 °C	A rough estimate based on related aromatic nitro compounds.
LogP	Estimated to be in the range of 3-4	The presence of two aromatic rings and an ethoxy group suggests a significant lipophilic character.

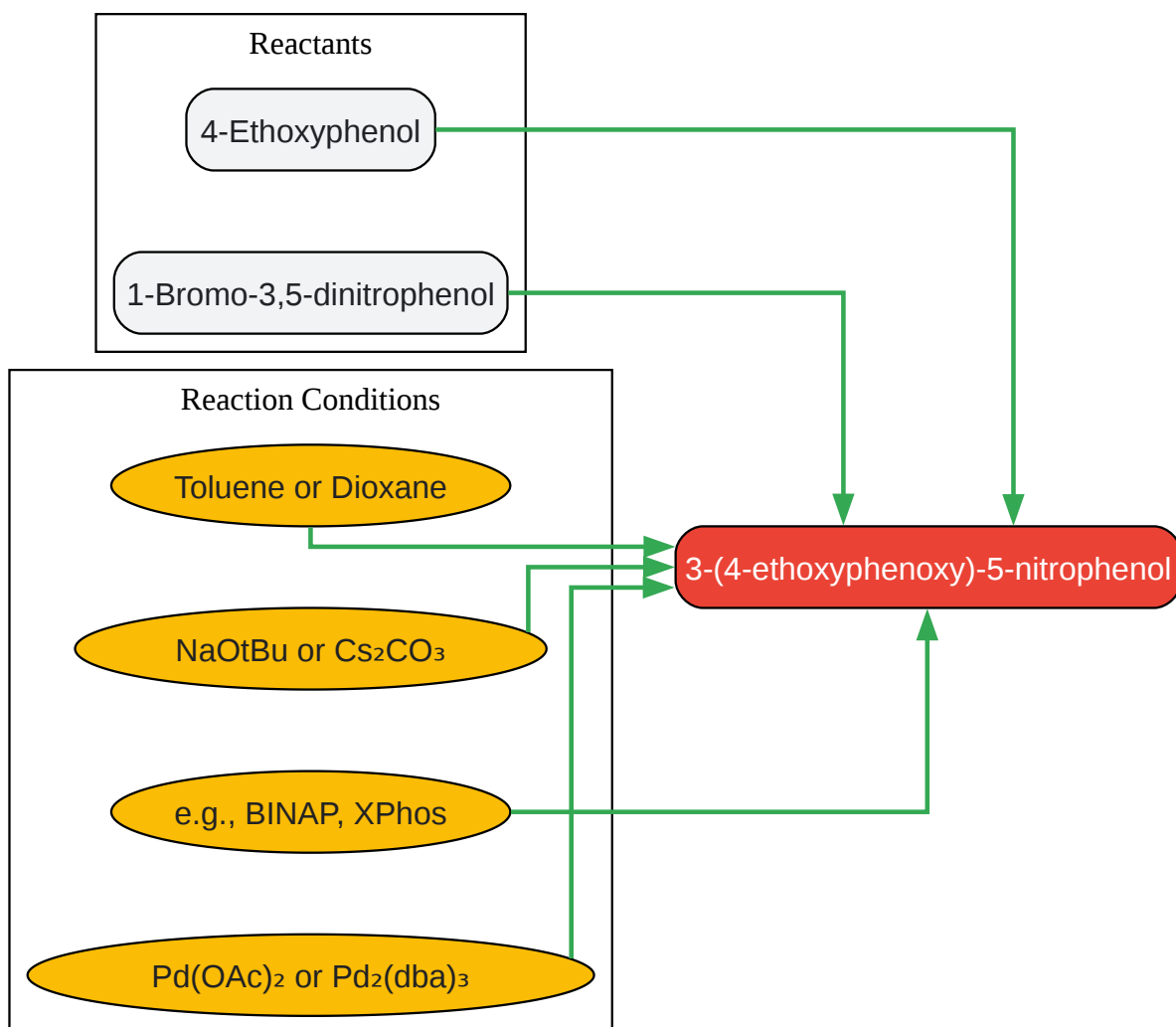
Synthesis and Experimental Protocols

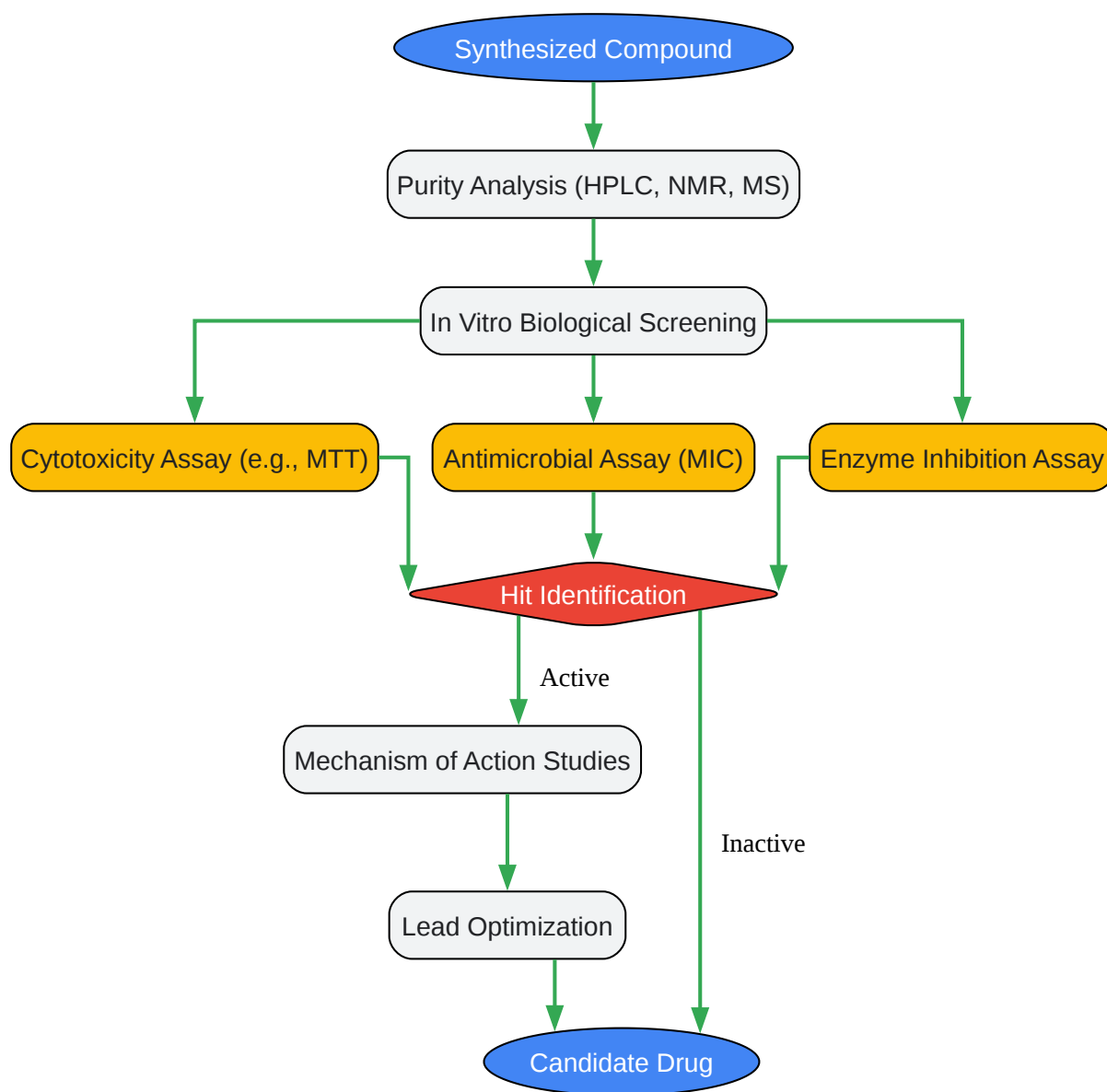
The synthesis of **3-(4-ethoxyphenoxy)-5-nitrophenol** can be approached through nucleophilic aromatic substitution, with the Ullmann condensation or the Buchwald-Hartwig reaction being the most probable routes.

Proposed Synthesis Pathway: Ullmann Condensation

The Ullmann condensation is a classic method for forming diaryl ether bonds, typically involving a copper catalyst.^[2]







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References

- 1. 4-Nitrophenol | C₆H₅NO₃ | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
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